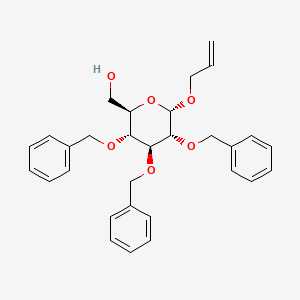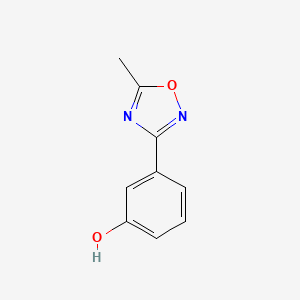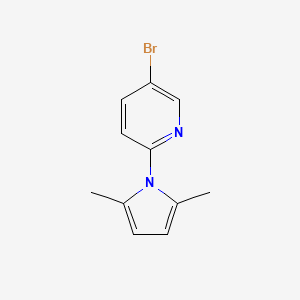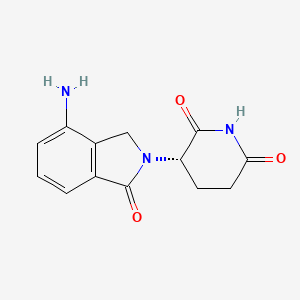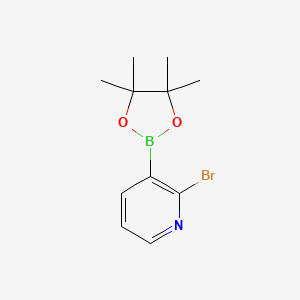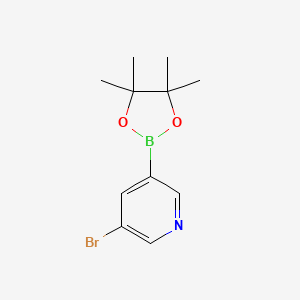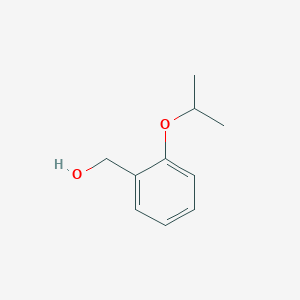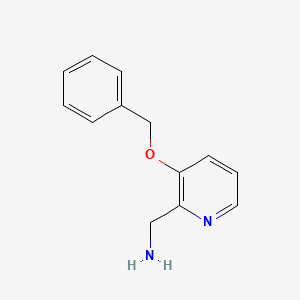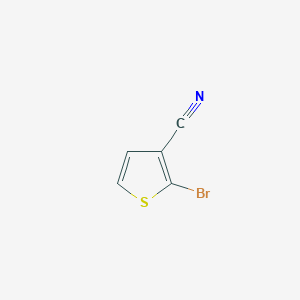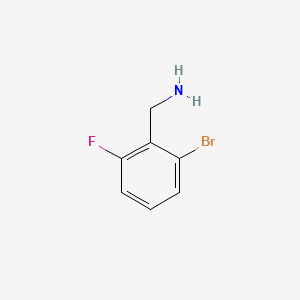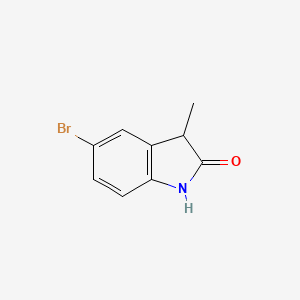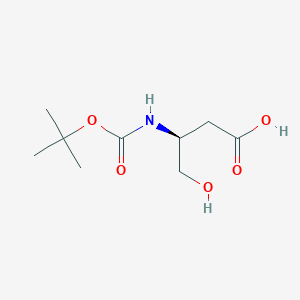
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid
Descripción general
Descripción
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.
Análisis Bioquímico
Biochemical Properties
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, preventing unwanted reactions during the synthesis process . This compound interacts with various enzymes and proteins, primarily through its amino and hydroxyl groups, which can form hydrogen bonds and other interactions with biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a protecting group. By protecting amino groups, it can influence the synthesis of peptides and proteins, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can also impact the solubility and stability of the compound within the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of the Boc group. The Boc group is added to the amino group of the compound through a nucleophilic addition-elimination reaction, forming a carbamate. This protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), through a mechanism involving protonation of the carbonyl oxygen and subsequent cleavage of the tert-butyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The Boc group is relatively stable under neutral and basic conditions but can be rapidly cleaved under acidic conditions. Over time, the compound may degrade, especially if exposed to moisture or high temperatures, which can affect its long-term stability and efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and effective in protecting amino groups during peptide synthesis. At high doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function due to the accumulation of the compound or its degradation products .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes that catalyze the addition and removal of the Boc group, such as carbamate kinases and hydrolases. These interactions can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The compound’s solubility and stability also play a role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The process begins with the nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then undergoes elimination to yield the Boc-protected amino acid .
Industrial Production Methods: In industrial settings, flow microreactor systems are often employed for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, or reduction to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Deprotection: The major product is the free amino acid.
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is widely used in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation .
Comparación Con Compuestos Similares
(S)-3-Amino-4-hydroxybutanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-((Carbobenzoxy)amino)-4-hydroxybutanoic acid: Uses a different protecting group (carbobenzoxy), which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness: (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is unique due to the stability and ease of removal of the Boc protecting group, making it highly useful in peptide synthesis and other organic transformations .
Propiedades
IUPAC Name |
(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSIONPHFVWSKD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478392 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-44-2 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


